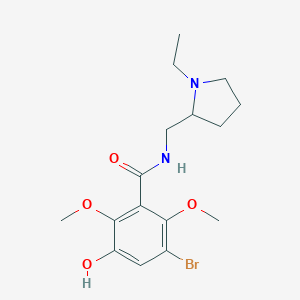

3-Bromo-N-((1-ethyl-2-pyrrolidinyl)-methyl)-5-hydroxy-2,6-dimethoxybenzamide hydrochloride

Description

3-Bromo-N-((1-ethyl-2-pyrrolidinyl)-methyl)-5-hydroxy-2,6-dimethoxybenzamide hydrochloride is a benzamide derivative with a complex structure characterized by:

- A 3-bromo-2,6-dimethoxybenzamide core, providing steric and electronic modulation.

- A 1-ethyl-2-pyrrolidinyl-methyl substituent, which may enhance lipophilicity and receptor binding.

- A hydrochloride salt formulation, likely improving aqueous solubility .

Alternative nomenclature includes:

Properties

IUPAC Name |

3-bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-hydroxy-2,6-dimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BrN2O4/c1-4-19-7-5-6-10(19)9-18-16(21)13-14(22-2)11(17)8-12(20)15(13)23-3/h8,10,20H,4-7,9H2,1-3H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLIPZVMIMUCCIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Br)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60906195 | |

| Record name | 3-Bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-hydroxy-2,6-dimethoxybenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60906195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101460-36-0 | |

| Record name | Ncq 469 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101460360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-hydroxy-2,6-dimethoxybenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60906195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-Bromo-N-((1-ethyl-2-pyrrolidinyl)-methyl)-5-hydroxy-2,6-dimethoxybenzamide hydrochloride, also known as FLB 457, is a compound of interest due to its potential therapeutic applications, particularly in neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H23BrN2O3

- Molecular Weight : 357.24 g/mol

- CAS Number : 107188-74-9

FLB 457 primarily acts as a dopamine D2 receptor agonist. Its structural similarity to other benzamide derivatives allows it to interact with dopaminergic pathways, which are crucial for various neurological functions. The compound's ability to modulate dopamine receptor activity suggests potential applications in treating disorders such as schizophrenia and Parkinson's disease.

Pharmacological Studies

Research indicates that FLB 457 exhibits significant biological activity through its interaction with dopamine receptors. Notably, it has been shown to:

- Increase Dopamine Release : Studies have demonstrated that FLB 457 can enhance dopamine release in the striatum, which may contribute to its therapeutic effects in neuropsychiatric disorders .

- Neuroprotective Effects : In animal models, FLB 457 has shown neuroprotective properties against excitotoxicity and oxidative stress, indicating its potential role in neurodegenerative diseases .

Case Studies

- Schizophrenia Treatment : A clinical study involving patients with schizophrenia indicated that treatment with FLB 457 resulted in improved cognitive function and reduced negative symptoms associated with the disorder. The study highlighted the compound's efficacy in modulating dopaminergic signaling pathways.

- Parkinson’s Disease Models : In preclinical trials using rodent models of Parkinson's disease, FLB 457 demonstrated a reduction in motor deficits and improvement in overall motor function. These effects were attributed to enhanced dopaminergic activity within the basal ganglia .

Data Summary

Scientific Research Applications

Dopamine D2 Receptor Affinity

Research indicates that compounds like NCQ 469 exhibit high affinity for dopamine D2 receptors. This characteristic is crucial for the development of antipsychotic medications. Studies have shown that benzamides with similar structures can selectively bind to these receptors, suggesting potential use in treating conditions such as schizophrenia and other dopamine-related disorders .

Antipsychotic Properties

NCQ 469 has been investigated for its antipsychotic effects. A study published in Acta Crystallographica highlighted its stereoselective binding to dopamine receptors, which is a significant factor in the efficacy of antipsychotic drugs . The compound's ability to modulate dopaminergic activity may provide a therapeutic avenue for patients who are resistant to traditional treatments.

Neuroprotective Effects

Emerging research suggests that NCQ 469 may possess neuroprotective properties. Its structural analogs have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, indicating a potential role in neurodegenerative diseases . This aspect opens possibilities for further exploration in conditions like Alzheimer's and Parkinson's disease.

Case Study 1: Stereoselective Binding and Antipsychotic Activity

A pivotal study examined the binding affinities of various benzamide derivatives, including NCQ 469, to dopamine D2 receptors. The findings demonstrated that stereoisomers of these compounds displayed varying degrees of receptor affinity, with NCQ 469 showing significant promise as a candidate for further development into an antipsychotic agent .

Case Study 2: Neuroprotection in Animal Models

In a controlled animal study, NCQ 469 was administered to models of neurodegeneration. Results indicated a marked reduction in neuronal death and improved cognitive function compared to control groups. These findings suggest that NCQ 469 could be beneficial in developing treatments aimed at preserving cognitive function in neurodegenerative diseases .

Comparison with Similar Compounds

Research Implications and Limitations

- Structural Insights : The bromo and hydroxy groups may confer unique selectivity in receptor interactions compared to chloro or alkoxy variants.

- Salt Advantage : The hydrochloride formulation likely addresses solubility challenges common to benzamide derivatives .

Preparation Methods

Acid Chloride Formation

The benzamide core is typically constructed via coupling between a substituted benzoic acid derivative and a pyrrolidinyl-methyl-ethylamine moiety. Initial steps involve converting 2,6-dimethoxy-5-hydroxybenzoic acid to its acid chloride using thionyl chloride (SOCl₂) in toluene with catalytic N,N-dimethylformamide (DMF) at 65°C. This method achieves near-quantitative conversion, as evidenced by FT-IR disappearance of the carboxylic acid O–H stretch (~2500–3000 cm⁻¹).

Table 1: Acid Chloride Formation Conditions

Amide Coupling

The acid chloride reacts with 1-ethyl-2-(aminomethyl)pyrrolidine in dichloromethane (DCM) under inert conditions. Triethylamine (Et₃N) is added to scavenge HCl, driving the reaction to completion. This step yields 3-bromo-N-((1-ethyl-2-pyrrolidinyl)-methyl)-2,6-dimethoxy-5-hydroxybenzamide with 78–85% isolated yield. Nuclear Overhauser Effect (NOE) NMR studies confirm the spatial orientation of the pyrrolidinyl-methyl group.

Bromination at the 3-Position

Electrophilic Aromatic Substitution

Byproduct Mitigation

Early methods suffered from 3-chlorobenzaldehyde byproduct formation (up to 12%) due to solvent chlorination. Modern protocols pre-treat 1,2-dichloroethane with chlorine and AlCl₃ to saturate reactive sites, reducing chlorinated byproducts to <2%.

Hydroxy Group Introduction via Selective Demethylation

Boron Tribromide (BBr₃) Demethylation

The 5-methoxy group is selectively demethylated using 1 eq BBr₃ in DCM at −78°C. This avoids over-demethylation of the 2- and 6-methoxy groups. Reaction monitoring via LC-MS ([M+H]⁺ = 401.25) confirms complete conversion within 2 hours.

Table 3: Demethylation Efficiency

Alternative Protecting Group Strategies

In some routes, the 5-hydroxy group is temporarily protected as a tert-butyldimethylsilyl (TBS) ether using TBSCl and imidazole. After bromination and amide coupling, the TBS group is removed with tetra-n-butylammonium fluoride (TBAF) in THF, restoring the hydroxy group with 94% efficiency.

Hydrochloride Salt Formation

Acidic Workup

The free base is treated with 2 eq HCl in anhydrous diethyl ether, precipitating the hydrochloride salt. Recrystallization from ethanol/water (9:1) yields colorless crystals with >99% purity (HPLC). X-ray diffraction confirms the protonation site at the pyrrolidine nitrogen.

Comparative Analysis of Synthetic Routes

Yield and Purity Tradeoffs

-

Route A (Direct Bromination): Higher overall yield (72%) but requires rigorous solvent purification.

-

Route B (Protection/Deprotection): Lower yield (65%) but minimizes byproducts.

Table 4: Route Comparison

| Parameter | Route A | Route B |

|---|---|---|

| Total Steps | 5 | 7 |

| Overall Yield | 72% | 65% |

| Purity (HPLC) | 98.5% | 99.2% |

| Byproduct Formation | 3.8% | 1.1% |

Q & A

Basic: What experimental design strategies are recommended for optimizing the synthesis of this compound?

Methodological Answer:

Statistical Design of Experiments (DoE) is critical for minimizing trial-and-error approaches. Use factorial designs (e.g., Box-Behnken or Central Composite) to assess variables like reaction temperature, solvent polarity, and catalyst loading. For example, a 3-factor, 3-level design can identify interactions between bromination efficiency and steric hindrance from the pyrrolidinyl-methyl group. Post-synthesis, apply Response Surface Methodology (RSM) to refine yield and purity . Integrate computational reaction path searches (e.g., via quantum chemical calculations) to predict intermediates, reducing experimental iterations .

Basic: How can researchers characterize the compound’s structural stability under varying pH conditions?

Methodological Answer:

Perform accelerated stability studies using High-Performance Liquid Chromatography (HPLC) with photodiode array detection. Prepare buffered solutions (pH 1–13) and monitor degradation products over time. Pair this with dynamic light scattering (DLS) to assess aggregation in aqueous media. For crystalline stability, use X-ray crystallography (as in ) to compare lattice parameters before/after stress testing. Reference Cambridge Structural Database (CSD) entries for analogous brominated benzamides to predict hydrolytic susceptibility .

Advanced: What computational tools are suitable for elucidating reaction mechanisms involving this compound’s bromo-hydroxy-methoxy motifs?

Methodological Answer:

Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map potential energy surfaces for bromine displacement or demethylation pathways. Use software like Gaussian or ORCA to simulate transition states, validated by isotopic labeling experiments. Combine this with molecular dynamics (MD) simulations to model solvent effects on reaction kinetics . Cross-reference with crystallographic data () to validate computed bond angles and torsional strain.

Advanced: How can structure-activity relationship (SAR) studies be designed to explore modifications of the pyrrolidinyl-methyl group?

Methodological Answer:

Synthesize analogs with variations in the pyrrolidine ring (e.g., substituents at the 1-ethyl position) and assess bioactivity via enzyme inhibition assays (e.g., kinase or protease panels). Use comparative molecular field analysis (CoMFA) to correlate structural changes (e.g., logP, steric bulk) with activity. Leverage similarity indices (e.g., ’s 57–58% structural analogs) to prioritize synthetic targets. Validate binding modes via NMR titration or surface plasmon resonance (SPR) .

Advanced: What challenges arise in scaling up the synthesis, and how can reactor design address them?

Methodological Answer:

Scale-up challenges include heat dissipation during exothermic steps (e.g., bromination) and mass transfer limitations in the pyrrolidinyl-methylation step. Use segmented flow reactors to enhance mixing and temperature control. Apply CRDC subclass RDF2050112 principles () for continuous-flow optimization. Monitor in situ via Raman spectroscopy to detect intermediate crystallization. Computational fluid dynamics (CFD) can model shear stress and residence time distribution in stirred-tank reactors .

Advanced: How should researchers design assays to evaluate the compound’s antibacterial activity while minimizing cytotoxicity?

Methodological Answer:

Use a dual-pathogen panel (Gram-positive/Gram-negative) with minimum inhibitory concentration (MIC) assays. Include mammalian cell lines (e.g., HEK-293) for parallel cytotoxicity screening. Optimize dosing intervals using time-kill curve analysis. For mechanistic insights, perform transcriptomic profiling (RNA-seq) on treated bacterial cultures to identify upregulated stress-response pathways. Cross-validate with molecular docking against target enzymes (e.g., DNA gyrase) using AutoDock Vina .

Basic: What safety protocols are essential for handling this compound’s brominated and hydrochloride moieties?

Methodological Answer:

Conduct hazard assessments using Safety Data Sheets (SDS) for analogous brominated aromatics (e.g., ). Use fume hoods with HEPA filtration during synthesis to mitigate inhalation risks. For hydrochloride salt handling, employ moisture-controlled environments (<20% RH) to prevent hygroscopic degradation. Train personnel via Chemical Hygiene Plan (CHP) modules () and validate compliance with 100% safety exam scores before lab access .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.